N-[2-(3,4-diethoxyphenyl)ethyl]-2-(5-phenyl-2H-tetrazol-2-yl)acetamide
Overview
Description
N-[2-(3,4-diethoxyphenyl)ethyl]-2-(5-phenyl-2H-tetrazol-2-yl)acetamide, also known as DEA-TTA, is a chemical compound that has shown potential as a research tool in the field of neuroscience.
Mechanism of Action
N-[2-(3,4-diethoxyphenyl)ethyl]-2-(5-phenyl-2H-tetrazol-2-yl)acetamide binds to a specific site on the α7nAChR, distinct from the orthosteric site where the endogenous ligand acetylcholine binds. This binding results in an increase in the efficacy of the receptor, leading to enhanced neurotransmitter release and synaptic plasticity. This mechanism of action is similar to that of other positive allosteric modulators of α7nAChR, such as PNU-120596 and EVP-6124.
Biochemical and Physiological Effects:
This compound has been shown to enhance cognitive function in animal models, as well as to improve memory and learning in healthy human subjects. It has also been shown to have neuroprotective effects in models of Alzheimer's disease and traumatic brain injury. In addition, this compound has been shown to have anti-inflammatory effects, which may contribute to its therapeutic potential in neurological disorders.
Advantages and Limitations for Lab Experiments
One advantage of N-[2-(3,4-diethoxyphenyl)ethyl]-2-(5-phenyl-2H-tetrazol-2-yl)acetamide is its high selectivity for α7nAChR, which allows for more specific investigation of the receptor's role in neurological disorders. However, there are also limitations to its use in lab experiments, including its relatively short half-life and the need for specialized equipment and expertise for its synthesis and handling.
Future Directions
There are several potential future directions for research on N-[2-(3,4-diethoxyphenyl)ethyl]-2-(5-phenyl-2H-tetrazol-2-yl)acetamide. One area of focus could be the development of new derivatives or analogs with improved pharmacological properties, such as longer half-life or increased potency. Another area of interest could be the investigation of the role of α7nAChR in other neurological disorders, such as Parkinson's disease or multiple sclerosis. Finally, further studies could be conducted to investigate the potential therapeutic use of this compound in humans, including clinical trials to assess its safety and efficacy.
Scientific Research Applications
N-[2-(3,4-diethoxyphenyl)ethyl]-2-(5-phenyl-2H-tetrazol-2-yl)acetamide has been shown to be a potent and selective positive allosteric modulator of the alpha7 nicotinic acetylcholine receptor (α7nAChR), a ligand-gated ion channel that is widely distributed in the central nervous system. This receptor has been implicated in a variety of neurological disorders, including Alzheimer's disease, schizophrenia, and depression. This compound has been used in preclinical studies to investigate the role of α7nAChR in these disorders and to develop new therapeutic strategies.
properties
IUPAC Name |
N-[2-(3,4-diethoxyphenyl)ethyl]-2-(5-phenyltetrazol-2-yl)acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O3/c1-3-28-18-11-10-16(14-19(18)29-4-2)12-13-22-20(27)15-26-24-21(23-25-26)17-8-6-5-7-9-17/h5-11,14H,3-4,12-13,15H2,1-2H3,(H,22,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRAFKBPZJPEGSX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CCNC(=O)CN2N=C(N=N2)C3=CC=CC=C3)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.